

# Spectroscopic Validation of Ethyl (2-hydroxypropyl)carbamate Structure: A Comparative Guide

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Compound of Interest		
Compound Name:	ethyl (2-hydroxypropyl)carbamate	
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This guide provides a comparative analysis of spectroscopic techniques for the structural validation of **ethyl (2-hydroxypropyl)carbamate**. Due to the limited availability of direct spectroscopic data for **ethyl (2-hydroxypropyl)carbamate**, this guide will utilize data from its close structural analog, ethyl (2-hydroxyethyl)carbamate, to provide a robust framework for analysis. The principles and methodologies described are directly applicable to the target compound.

## **Structural Comparison**

The core structural features of **ethyl (2-hydroxypropyl)carbamate** and its analog, ethyl (2-hydroxyethyl)carbamate, are highly similar. The primary difference is the presence of an additional methyl group on the propyl chain of the target compound. This structural similarity allows for reliable extrapolation of spectroscopic data for validation purposes.

## **Data Presentation: Spectroscopic Data Summary**

The following tables summarize the expected and observed spectroscopic data for the structural validation of carbamates, using ethyl (2-hydroxyethyl)carbamate as the primary example.

Table 1: <sup>1</sup>H NMR Data (400 MHz, CDCl<sub>3</sub>)



Functional Group	Chemical Shift (δ, ppm)	Multiplicity	Integration
-CH₃ (Ethyl)	1.25	Triplet	3H
-O-CH <sub>2</sub> - (Ethyl)	4.12	Quartet	2H
-NH-CH <sub>2</sub> -	3.26	Triplet	2H
-CH <sub>2</sub> -OH	3.66	Triplet	2H
-NH-	5.23	Broad Singlet	1H
-OH	2.75	Singlet	1H

Data based on analogous compounds such as tert-butyl (2-hydroxyethyl)carbamate.[1]

Table 2: 13C NMR Data (100 MHz, CDCl3)

Carbon Atom	Chemical Shift (δ, ppm)
-CH₃ (Ethyl)	14.7
-O-CH <sub>2</sub> - (Ethyl)	61.2
-NH-CH₂-	43.0
-CH <sub>2</sub> -OH	62.1
C=O (Carbamate)	156.8

Data based on analogous compounds such as tert-butyl (2-hydroxyethyl)carbamate.[1]

Table 3: IR Spectroscopy Data



Functional Group	Wavenumber (cm <sup>-1</sup> )	Description
O-H Stretch	3400-3200 (broad)	Hydroxyl group
N-H Stretch	3350-3250	Amine group[2]
C-H Stretch	3000-2850	Aliphatic C-H
C=O Stretch	1720-1680	Carbonyl (urethane)[2]
C-O Stretch	1250-1000	Ester and alcohol[2]

Table 4: Mass Spectrometry Data

lon	m/z	Description
[M]+	133.07	Molecular Ion (for C₅H11NO3)
[M-CH <sub>3</sub> ]+	118.05	Loss of a methyl group
[M-C <sub>2</sub> H <sub>5</sub> O]+	88.04	Loss of the ethoxy group
[M-C <sub>2</sub> H <sub>4</sub> OH]+	89.05	Loss of the hydroxyethyl group

## **Experimental Protocols**

Detailed methodologies for the key spectroscopic experiments are provided below.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a 5 mm NMR tube.
- ¹H NMR Acquisition:
  - Spectrometer: 400 MHz or higher.
  - Pulse Program: Standard single-pulse experiment.
  - Number of Scans: 16-64, depending on sample concentration.



Relaxation Delay: 1-2 seconds.

Spectral Width: -2 to 12 ppm.

• 13C NMR Acquisition:

Spectrometer: 100 MHz or higher.

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

Number of Scans: 1024 or more, as <sup>13</sup>C has low natural abundance.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0 to 200 ppm.

 Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shifts using the residual solvent peak as an internal standard.

#### Infrared (IR) Spectroscopy

Sample Preparation:

Neat (for liquids): Place a drop of the sample between two KBr or NaCl plates.

 KBr Pellet (for solids): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.

Acquisition:

Spectrometer: Fourier-Transform Infrared (FTIR) Spectrophotometer.

Range: 4000-400 cm<sup>-1</sup>.

Resolution: 4 cm<sup>-1</sup>.

Number of Scans: 16-32.



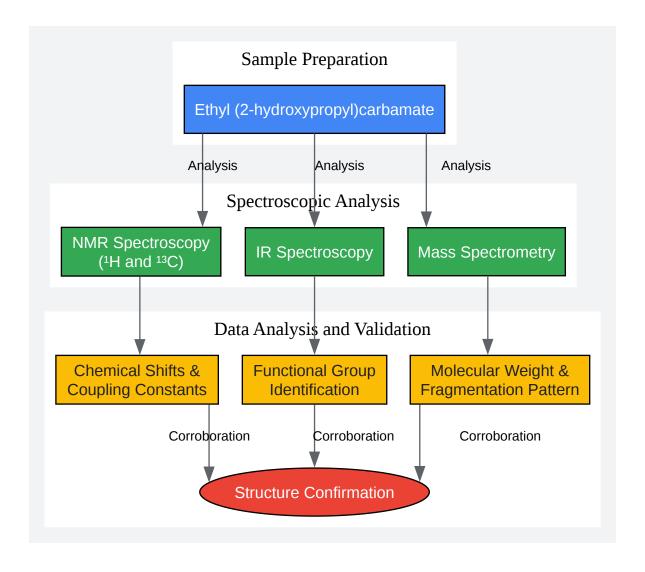
 Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

#### Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample via direct infusion or coupled with a chromatographic method like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
- Mass Analysis:
  - Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
  - Mode: Full scan mode to detect the molecular ion and major fragments.
- Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns that confirm the molecular structure.

### **Mandatory Visualization**

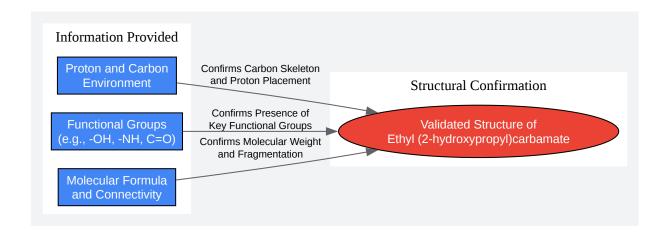




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Caption: Experimental workflow for the spectroscopic validation of **ethyl (2-hydroxypropyl)carbamate**.





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Caption: Logical relationship of how different spectroscopic methods confirm the molecular structure.

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